6-(Difluoromethoxy)isoquinoline
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Overview
Description
6-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines. The presence of fluorine atoms in the compound imparts unique chemical and biological properties, making it a subject of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)isoquinoline can be achieved through several methods:
Direct Introduction of Fluorine: This involves the direct fluorination of isoquinoline using fluorinating agents.
Cyclization of Precursor Compounds: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation:
Industrial Production Methods: Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis. For example, the Ir(III) catalyzed C–H/N-O annulation of arylketoxime and internal alkyne without using an oxidant is one such method .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the difluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
6-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities that make it useful in the study of biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique bioactivities, including antiviral and anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as 11β-Hydroxydehydrogenase 1, which is involved in the transformation of cortisone to cortisol. This makes it a potential candidate for diabetes therapy . The compound’s fluorine atoms contribute to its unique bioactivities by affecting electrostatic and steric interactions within biological systems .
Comparison with Similar Compounds
- 6-Fluoroisoquinoline
- 6-Trifluoromethoxyisoquinoline
- 6-Chloroisoquinoline
Comparison: 6-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to other fluorinated isoquinolines. For instance, while 6-Fluoroisoquinoline and 6-Trifluoromethoxyisoquinoline also exhibit significant bioactivities, the difluoromethoxy group in this compound provides a balance between lipophilicity and electronic effects, making it particularly effective in certain applications .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
6-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-8-6-13-4-3-7(8)5-9/h1-6,10H |
InChI Key |
LILQBGIKSWWSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1OC(F)F |
Origin of Product |
United States |
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